molecular formula C25H30ClNO3 B1683272 Trospium chloride CAS No. 10405-02-4

Trospium chloride

Cat. No.: B1683272
CAS No.: 10405-02-4
M. Wt: 428.0 g/mol
InChI Key: RVCSYOQWLPPAOA-VROPFNGYSA-M
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Mechanism of Action

Target of Action

Trospium Chloride is an antimuscarinic agent . Its primary targets are the muscarinic receptors in cholinergically innervated organs . These receptors play a crucial role in the contraction of smooth muscles in organs like the bladder .

Mode of Action

This compound works by antagonizing the effect of acetylcholine on muscarinic receptors . This interaction results in a parasympatholytic action, which reduces the tonus of smooth muscle in the bladder . This means that it helps to relax the bladder muscles, reducing the frequency and urgency of urination .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the blocking of acetylcholine’s effect on muscarinic receptors . This leads to a reduction in the tonus of smooth muscle in the bladder . The downstream effects include a decrease in the symptoms of overactive bladder, such as frequent urination and loss of control over urination .

Pharmacokinetics

This compound is poorly metabolized in the liver, and its pharmacokinetic behavior is mainly determined by the parent compound . After oral administration, absorption of the hydrophilic this compound is slow and incomplete . The mean bioavailability is approximately 10% and decreases with concomitant food intake . The drug is minimally metabolized to spiroalcohol by hydrolysis and is 50% plasma protein bound . Urinary excretion of the parent compound plays a major role in the disposition of the drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of the smooth muscle in the bladder . This results in a reduction of symptoms associated with overactive bladder, such as frequent urination, urgency, and sometimes, loss of control over urination .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its release and absorption . A biphasic extended-release system of this compound has been developed to provide controlled release of the drug up to 24 hours, improving patient compliance . Additionally, the drug’s bioavailability decreases with concomitant food intake .

Biochemical Analysis

Biochemical Properties

Trospium chloride displays higher affinity towards muscarinic receptors compared to nicotinic receptors at therapeutic concentrations . It antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs . Its parasympatholytic action reduces the tonus of smooth muscle in the bladder .

Cellular Effects

This compound is used to treat the symptoms of an overactive bladder, such as a frequent need to urinate or incontinence (loss of bladder control). It helps to relax the muscles in the bladder and reduce the daily episodes of incontinence . It works by causing the smooth muscle in the bladder to relax .

Molecular Mechanism

This compound antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs . Its parasympatholytic action reduces the tonus of smooth muscle in the bladder . This mechanism of action is how it exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

After oral administration, absorption of the hydrophilic this compound is slow and incomplete . Peak plasma concentrations of approximately 4 ng/mL are reached 4–5 hours after administration of a 20mg immediate-release preparation . The mean bioavailability is approximately 10% and decreases by concomitant food intake .

Metabolic Pathways

This compound is metabolized by ester hydrolysis and excreted by the kidneys through a combination of tubular secretion and glomerular filtration .

Transport and Distribution

This compound is a hydrophilic positively charged drug. Therefore, it has low permeability through biomembranes and requires drug transporters for distribution and excretion . In humans, the organic cation transporters OCT1 and OCT2 and the multidrug and toxin extrusion MATE1 and MATE2-K carriers showed this compound transport .

Subcellular Localization

Chemically, this compound is a quaternary ammonium cation which causes it to stay in periphery rather than crossing the blood–brain barrier . This suggests that this compound is localized in the peripheral tissues rather than in the central nervous system.

Properties

CAS No.

10405-02-4

Molecular Formula

C25H30ClNO3

Molecular Weight

428.0 g/mol

IUPAC Name

[(1S,5S)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m0./s1

InChI Key

RVCSYOQWLPPAOA-VROPFNGYSA-M

SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]

Isomeric SMILES

C1CC[N+]2(C1)[C@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]

Canonical SMILES

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]

Appearance

Solid powder

Key on ui other cas no.

10405-02-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

azoniaspiro compound XVII
azoniaspiro(3 alpha-benziloyloxynortropane-8,1'- pyrrolidine) chloride
Ceris
Spasmex
Spasmo-lyt
Spasmo-Rhoival TC
Spasmo-Urgenin
Spasmo-Urgenin TC
Spasmolyt
Trospi
trospium chloride
Uraplex
Uraton

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trospium chloride
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Trospium chloride
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Trospium chloride
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Trospium chloride
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Trospium chloride
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Trospium chloride

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